molecular formula C17H20N2O B8723958 3-cyclopentyl-N-(quinolin-5-yl)propanamide

3-cyclopentyl-N-(quinolin-5-yl)propanamide

Cat. No.: B8723958
M. Wt: 268.35 g/mol
InChI Key: XKUVYIHVWJZCMC-UHFFFAOYSA-N
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Description

WAY-631794 is a heteroaryl-pyrazole derivative that has garnered attention in the scientific community due to its potential therapeutic applications. This compound is particularly noted for its role as a Toll-like receptor 7 (TLR7) agonist, which makes it a promising candidate for various medical applications .

Preparation Methods

The synthesis of WAY-631794 involves several steps, starting with the preparation of the heteroaryl-pyrazole core. The synthetic route typically includes the following steps:

    Formation of the Pyrazole Ring: This is achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Heteroaryl Group: The heteroaryl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.

    Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired pharmacological properties. This may involve reactions such as alkylation, acylation, or halogenation.

Industrial production methods for WAY-631794 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

WAY-631794 undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts such as palladium on carbon and bases like sodium hydroxide. Major products formed from these reactions include various substituted pyrazoles and heteroaryl derivatives .

Scientific Research Applications

WAY-631794 has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: As a TLR7 agonist, WAY-631794 is used in studies related to immune response modulation and the development of vaccines.

    Medicine: This compound has potential therapeutic applications in the treatment of viral infections, cancer, and autoimmune diseases due to its ability to modulate the immune system.

    Industry: WAY-631794 can be used in the development of diagnostic tools and assays for detecting TLR7 activity

Mechanism of Action

WAY-631794 exerts its effects primarily through the activation of Toll-like receptor 7 (TLR7). Upon binding to TLR7, it triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. This activation enhances the immune response, making it effective in combating infections and potentially useful in cancer immunotherapy. The molecular targets involved in this pathway include MyD88, IRAK4, and TRAF6, which are key components of the TLR7 signaling pathway .

Comparison with Similar Compounds

WAY-631794 can be compared with other TLR7 agonists such as imiquimod and resiquimod. While all these compounds activate TLR7, WAY-631794 is unique in its specific heteroaryl-pyrazole structure, which may confer distinct pharmacokinetic and pharmacodynamic properties. Similar compounds include:

WAY-631794’s unique structure and specific activity profile make it a valuable compound for further research and development in various scientific and medical fields.

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

3-cyclopentyl-N-quinolin-5-ylpropanamide

InChI

InChI=1S/C17H20N2O/c20-17(11-10-13-5-1-2-6-13)19-16-9-3-8-15-14(16)7-4-12-18-15/h3-4,7-9,12-13H,1-2,5-6,10-11H2,(H,19,20)

InChI Key

XKUVYIHVWJZCMC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC=CC3=C2C=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared according to the method of example 18, using 5-quinolinamine (250 mg) and cyclopentanepropanoic acid (270 mg). Purification (HPLC, Symmetry—0.1% aqueous trifluoroacetic acid/acetonitrile) followed by recrystallisation from methanol/ethyl acetate gave the title compound as a colourless solid (112 mg).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step Two

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